
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide, also known as NTX-301, is a novel compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Design
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide, due to its complex structure, is involved in various synthetic pathways and design of novel compounds with potential biological activities. The synthesis and design of related naphthalene and thiophene derivatives have been explored for their potential in drug discovery and material science.
For example, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives have been reported, showcasing a methodology for creating compounds with potential biological applications (Yang Jing, 2010).
Molecular Docking and Antibacterial Evaluation
The antibacterial efficacy of naphthalene-thiophene hybrids has been demonstrated through synthesis and molecular docking studies. For instance, 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones have been evaluated as tyrosyl-tRNA synthetase inhibitors, showing potent antibacterial activity against Gram-positive organisms, highlighting the therapeutic potential of such compounds (Juan Sun et al., 2014).
Anti-HIV Drug Design
The design of acetamide derivatives for anti-HIV applications has been a significant area of research. Density functional theory (DFT) studies on a series of acetamide derivatives reveal insights into their reactivity and potential as anti-HIV drugs, emphasizing the importance of structural modifications for enhanced potency (M. Oftadeh et al., 2013).
Anti-Parkinson’s Activity
Explorations into the therapeutic applications of naphthalene derivatives have extended to neurodegenerative diseases. The synthesis and anti-Parkinson's screening of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives highlight the potential of these compounds in treating Parkinson's disease through mechanisms involving free radical scavenging and neuroprotection (S. Gomathy et al., 2012).
Anticancer Properties
The anticancer properties of naphthalene derivatives have also been investigated, with studies on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole showing promising results against various cancer cell lines. This research underscores the significance of structural diversity in naphthalene derivatives for the development of new anticancer agents (Salahuddin et al., 2014).
properties
IUPAC Name |
2-[4-(naphthalen-1-ylmethylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c29-24(26-17-22-8-4-14-31-22)15-18-10-12-21(13-11-18)28-25(30)27-16-20-7-3-6-19-5-1-2-9-23(19)20/h1-14H,15-17H2,(H,26,29)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXYUGRZLAIHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2428397.png)
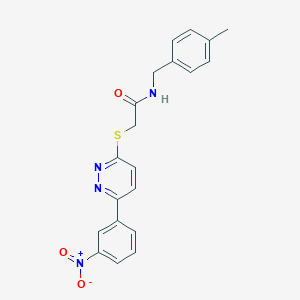
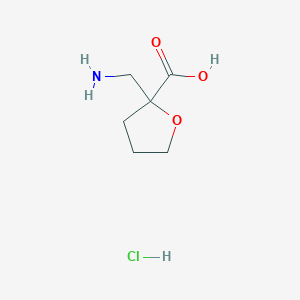
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2428401.png)
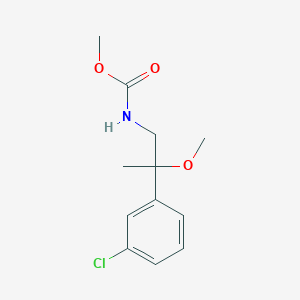
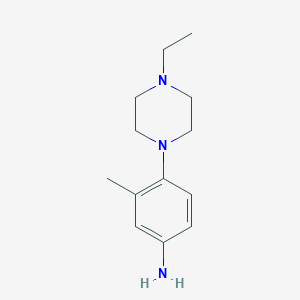
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2428404.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428407.png)
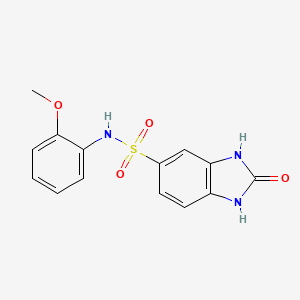
![N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2428410.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)
![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2428416.png)